molecular formula C16H11NO2S B12891760 (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one

(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one

Cat. No.: B12891760
M. Wt: 281.3 g/mol
InChI Key: KDDLJSCKSOFURP-KAMYIIQDSA-N
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Description

(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one typically involves the reaction of isoxazol-5(4H)-one derivatives with phenylthio reagents under specific conditions. One common method includes the use of organocatalysts to facilitate the reaction, ensuring high yields and selectivity . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The phenylthio group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse scaffolds, which are valuable in the development of new materials and catalysts .

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as photonic materials and polymers .

Mechanism of Action

The mechanism of action of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The phenylthio group can form interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Isoxazol-5(4H)-one: A simpler derivative without the phenylthio group.

    3-Phenylisoxazole: Lacks the phenylthio group but retains the phenyl group on the isoxazole ring.

    4-Phenylthioisoxazole: Contains the phenylthio group but lacks the phenyl group on the isoxazole ring.

Uniqueness

(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is unique due to the presence of both phenyl and phenylthio groups, which provide distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

IUPAC Name

(4Z)-3-phenyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C16H11NO2S/c18-16-14(11-20-13-9-5-2-6-10-13)15(17-19-16)12-7-3-1-4-8-12/h1-11H/b14-11-

InChI Key

KDDLJSCKSOFURP-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CSC3=CC=CC=C3

Origin of Product

United States

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